Ciwujianoside A1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ciwujianoside A1 is primarily isolated from the leaves of Eleutherococcus senticosus through extraction and purification processes . The extraction involves using solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from the plant material. The leaves are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Ciwujianoside A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the triterpenoid structure.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities .
Scientific Research Applications
Mechanism of Action
Ciwujianoside A1 exerts its effects through multiple molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
Neuroprotective Effects: It modulates apoptotic pathways and reduces neuronal cell death.
Comparison with Similar Compounds
Ciwujianoside A1 is unique among triterpenoid saponins due to its specific glycosylation pattern. Similar compounds include:
- Ciwujianoside B
- Ciwujianoside C3
- Chiisanoside
- Eleutheroside M
These compounds share similar structural features but differ in their glycosylation patterns and biological activities .
This compound stands out due to its strong binding abilities to key target proteins involved in neuroinflammation and apoptosis, making it a promising candidate for neuroprotective therapies .
Properties
Molecular Formula |
C59H96O26 |
---|---|
Molecular Weight |
1221.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |
InChI Key |
JYQWZASHCQTVLM-AQYGZFFOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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